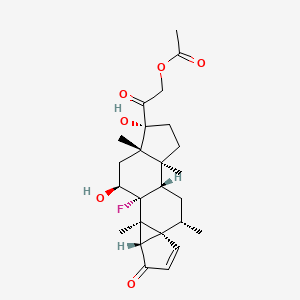![molecular formula C54H81N3O16 B13861022 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13861022.png)
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TCO-PEG12-DBCO: is a long-chain polyethylene glycol reagent containing a trans-cyclooctene (TCO) and a dibenzylcyclooctyne (DBCO) moiety. The TCO group specifically and efficiently reacts with tetrazine under mild conditions, while the DBCO group is highly reactive toward azide through click chemistry. The polyethylene glycol spacer increases the aqueous solubility of the reagent .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG12-DBCO involves the conjugation of TCO and DBCO moieties through a polyethylene glycol spacer. The process typically includes the following steps:
Activation of Polyethylene Glycol: The polyethylene glycol is activated using a suitable reagent, such as tetrafluorophenyl (TFP) ester, to introduce reactive groups.
Conjugation with TCO: The activated polyethylene glycol is then reacted with TCO under mild conditions to form a stable amide bond.
Conjugation with DBCO: The TCO-PEG intermediate is further reacted with DBCO to form the final product, TCO-PEG12-DBCO
Industrial Production Methods: Industrial production of TCO-PEG12-DBCO follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation of Polyethylene Glycol: Large quantities of polyethylene glycol are activated using TFP ester.
Large-Scale Conjugation: The activated polyethylene glycol is reacted with TCO and DBCO in large reactors under controlled conditions to ensure high yield and purity.
Purification: The final product is purified using techniques such as chromatography to remove any unreacted starting materials and by-products
Analyse Des Réactions Chimiques
Types of Reactions: TCO-PEG12-DBCO undergoes several types of reactions, including:
Click Chemistry Reactions: The DBCO moiety reacts with azides through strain-promoted azide-alkyne cycloaddition (SPAAC) to form stable triazole linkages.
Bioorthogonal Reactions: The TCO group reacts with tetrazine in a bioorthogonal manner, meaning it can occur in biological systems without interfering with normal biochemical processes
Common Reagents and Conditions:
Azides: Used in click chemistry reactions with the DBCO moiety.
Tetrazine: Reacts with the TCO group under mild conditions.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), and dimethylformamide (DMF) are commonly used solvents
Major Products:
Triazole Linkages: Formed from the reaction between DBCO and azides.
Stable Conjugates: Resulting from the reaction between TCO and tetrazine
Applications De Recherche Scientifique
Chemistry: TCO-PEG12-DBCO is widely used in chemical research for the synthesis of complex molecules through click chemistry and bioorthogonal reactions .
Biology: In biological research, TCO-PEG12-DBCO is used for labeling and tracking biomolecules, such as proteins and nucleic acids, in live cells and tissues .
Medicine: In medical research, TCO-PEG12-DBCO is employed in the development of targeted drug delivery systems and diagnostic tools. Its ability to form stable conjugates with biomolecules makes it valuable for creating bioconjugates for therapeutic and imaging applications .
Industry: In industrial applications, TCO-PEG12-DBCO is used in the production of bioconjugates and functionalized materials for various applications, including biotechnology and pharmaceuticals .
Mécanisme D'action
Mechanism: The mechanism of action of TCO-PEG12-DBCO involves the formation of stable covalent bonds through click chemistry and bioorthogonal reactions. The DBCO moiety reacts with azides to form triazole linkages, while the TCO group reacts with tetrazine to form stable conjugates .
Molecular Targets and Pathways: The primary molecular targets of TCO-PEG12-DBCO are azide and tetrazine groups on biomolecules. The pathways involved include strain-promoted azide-alkyne cycloaddition (SPAAC) and bioorthogonal reactions, which allow for specific and efficient labeling of biomolecules without interfering with normal biochemical processes .
Comparaison Avec Des Composés Similaires
TCO-PEG2-DBCO: A shorter polyethylene glycol linker with similar reactivity but different solubility and spacing properties.
Biotin-PEG12-DBCO: Contains a biotin moiety instead of TCO, used for biotinylation and affinity purification.
Uniqueness: TCO-PEG12-DBCO is unique due to its long polyethylene glycol spacer, which enhances its aqueous solubility and allows for greater flexibility in conjugation reactions. Its dual reactivity with both azides and tetrazine makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Propriétés
Formule moléculaire |
C54H81N3O16 |
|---|---|
Poids moléculaire |
1028.2 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C54H81N3O16/c58-52(55-20-18-53(59)57-46-49-12-7-6-10-47(49)16-17-48-11-8-9-15-51(48)57)19-22-61-24-26-63-28-30-65-32-34-67-36-38-69-40-42-71-44-45-72-43-41-70-39-37-68-35-33-66-31-29-64-27-25-62-23-21-56-54(60)73-50-13-4-2-1-3-5-14-50/h1-2,6-12,15,50H,3-5,13-14,18-46H2,(H,55,58)(H,56,60) |
Clé InChI |
LREIKQBRBHTOTK-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-(1H-pyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13860948.png)
![8-(Furan-2-yl)-2-thioxo-1,2-dihydro-H-pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13860954.png)
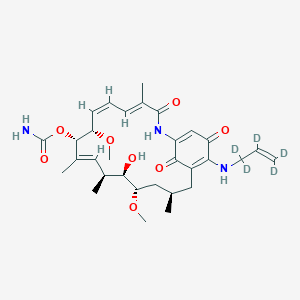


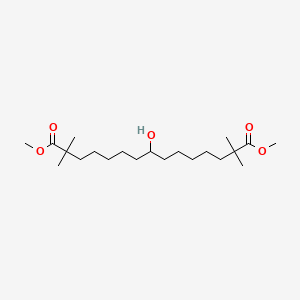
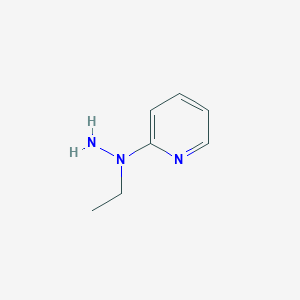
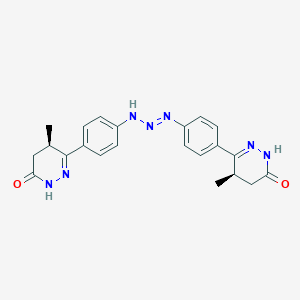
![[6-[6-[[(11E,13E)-15-[(3,4-dimethoxy-6-methyl-5-trimethylsilyloxyoxan-2-yl)oxymethyl]-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyl-5-trimethylsilyloxyoxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B13861011.png)
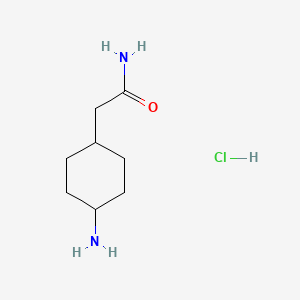
![methyl 7-methoxy-1-(2-methylpropyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13861014.png)
![4-[2-(2-Ethyl-4-methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13861015.png)
